![molecular formula C16H12BrNO2S B377996 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one CAS No. 271778-09-7](/img/structure/B377996.png)

2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

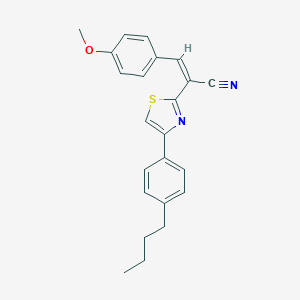

The compound “2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one” is a complex organic molecule that contains a benzothieno[2,3-d][1,3]oxazin-4-one core with a bromophenyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothieno[2,3-d][1,3]oxazin-4-one core, which is a bicyclic system containing a benzene ring fused to a thieno[2,3-d][1,3]oxazin-4-one ring .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing bromine atom on the phenyl ring, which could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and could also influence its solubility and reactivity .Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that similar compounds have shown significantanticancer activity . They have been tested for their in vitro anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .

Mode of Action

It is known that similar compounds have exhibited remarkable anticancer activity compared to standard drugs . Molecular docking studies with EGFR (Epidermal Growth Factor Receptor) also strengthened the in vitro anticancer activity . This suggests that the compound might interact with EGFR, a protein that plays a crucial role in cell growth and proliferation, thereby exerting its anticancer effects.

Biochemical Pathways

Given its potential anticancer activity, it can be inferred that the compound might affect pathways related to cell growth and proliferation, possibly through interaction with egfr .

Result of Action

It is known that similar compounds have shown significant anticancer activity . This suggests that the compound might inhibit cell growth and proliferation, thereby exerting its anticancer effects.

Action Environment

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMXYYSVEWOADI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-bromophenyl)(diphenyl)phosphoranylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B377915.png)

![4-Bromophenyl 2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B377916.png)

![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377918.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)nicotinamide](/img/structure/B377920.png)

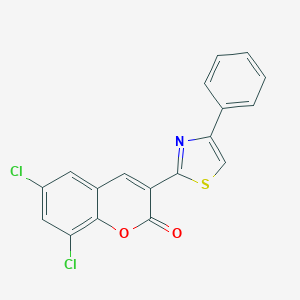

![6,8-dichloro-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B377921.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B377922.png)

![6-bromo-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B377925.png)

![5-[(5-{4-Nitrophenyl}-2-furyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377927.png)

![3-(5-Bromo-2-furyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377929.png)